

Unraveling the Expression Landscape of COX11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *COX11 Human Pre-designed
siRNA Set A*

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A deep dive into the tissue-specific expression, signaling pathways, and experimental quantification of the essential mitochondrial chaperone, COX11.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Cytochrome c Oxidase Copper Chaperone COX11 gene expression across various human tissues. This document details the quantitative expression levels of COX11, the intricate signaling pathways in which it participates, and standardized protocols for its experimental investigation.

Quantitative Expression of COX11 Across Human Tissues

The expression of the COX11 gene varies across different human tissues, reflecting the diverse metabolic demands of various cell types. The Genotype-Tissue Expression (GTEx) project provides a comprehensive resource for RNA-sequencing data, offering insights into the transcriptional landscape of genes across a wide array of human tissues. The following table summarizes the median gene expression of COX11 in Transcripts Per Million (TPM) across multiple human tissues, based on data from the GTEx portal.

Tissue	Median TPM
Adipose - Subcutaneous	9.8
Adipose - Visceral (Omentum)	9.1
Adrenal Gland	14.3
Artery - Aorta	9.5
Artery - Coronary	10.2
Artery - Tibial	11.5
Brain - Cerebellum	8.7
Brain - Cortex	7.9
Breast - Mammary Tissue	7.6
Cells - EBV-transformed lymphocytes	12.1
Cells - Transformed fibroblasts	15.2
Colon - Sigmoid	10.8
Colon - Transverse	11.3
Esophagus - Gastroesophageal Junction	9.9
Esophagus - Mucosa	8.5
Esophagus - Muscularis	12.4
Heart - Atrial Appendage	18.1
Heart - Left Ventricle	20.3
Kidney - Cortex	13.5
Liver	11.7
Lung	8.9
Muscle - Skeletal	16.4
Nerve - Tibial	10.1

Ovary	13.8
Pancreas	12.9
Pituitary	11.2
Prostate	10.5
Skin - Not Sun Exposed (Suprapubic)	8.2
Skin - Sun Exposed (Lower leg)	9.3
Small Intestine - Terminal Ileum	10.9
Spleen	9.7
Stomach	10.6
Testis	12.2
Thyroid	14.8
Uterus	9.6
Vagina	8.8
Whole Blood	6.5

Data sourced from the GTEx V8 release. TPM (Transcripts Per Million) is a normalized measure of gene expression.

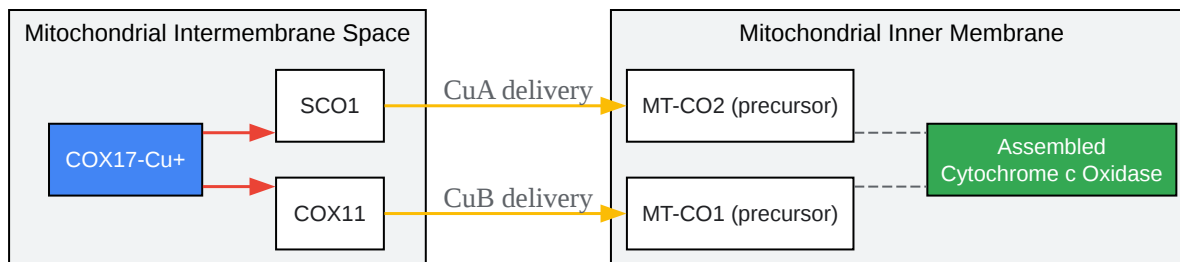
Signaling Pathway and Molecular Function

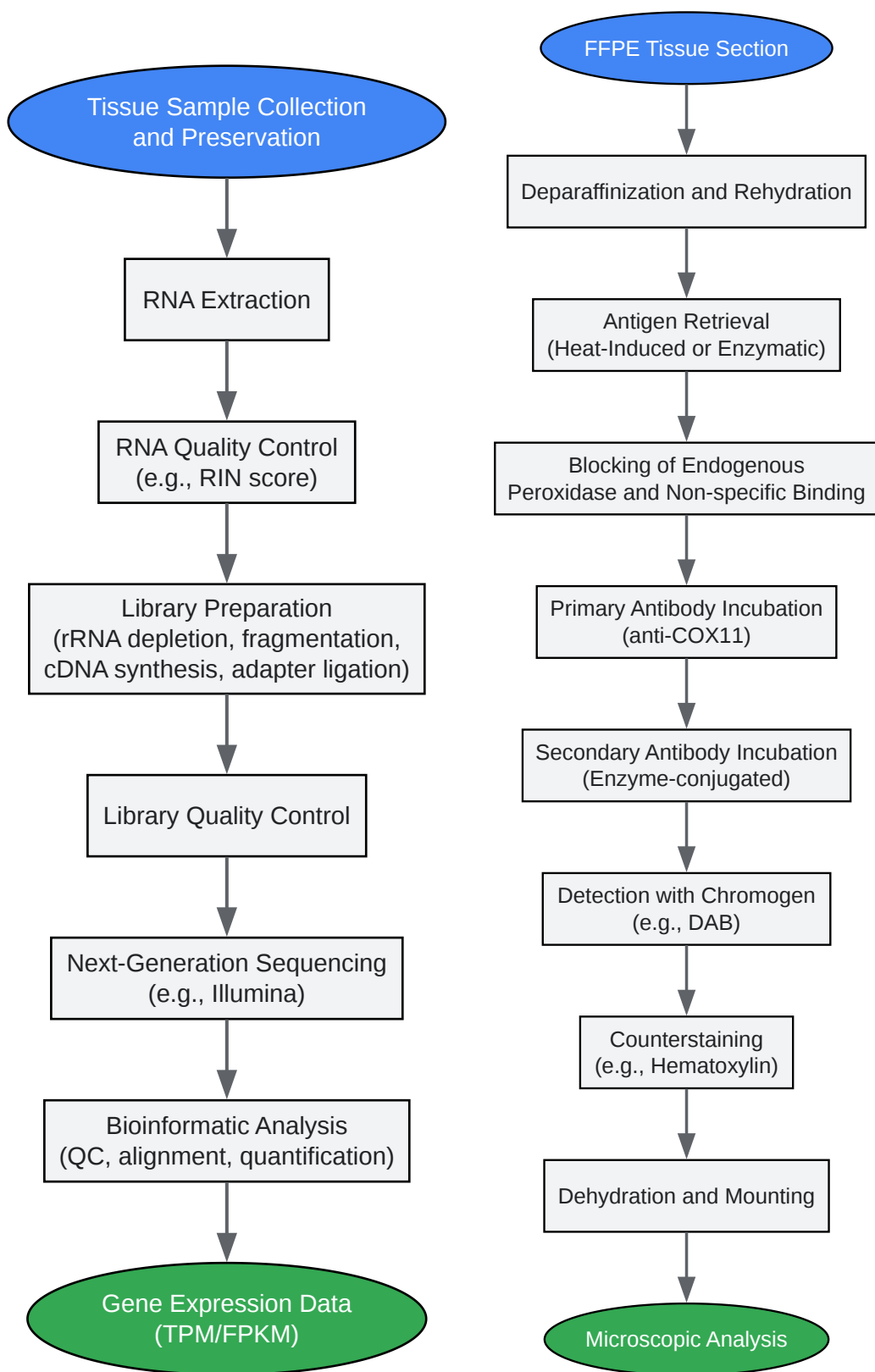
COX11 plays a crucial role as a copper chaperone in the assembly of mitochondrial complex IV, also known as Cytochrome c oxidase (CcO). This enzyme is the terminal complex of the electron transport chain and is vital for cellular respiration and ATP production. The primary function of COX11 is to deliver a copper ion (Cu²⁺) to the catalytic subunit 1 of CcO (MT-CO1). This process is part of a larger, intricate assembly pathway involving multiple chaperone proteins.

The copper trafficking pathway to CcO begins in the cytoplasm and culminates in the mitochondrial intermembrane space and inner membrane. The soluble copper chaperone

COX17 is responsible for acquiring copper ions and delivering them to two key membrane-bound chaperones: SCO1 and COX11.[1] SCO1 is involved in the metallation of the CuA site in the MT-CO2 subunit, while COX11 facilitates the insertion of the CuB ion into the MT-CO1 subunit.[2][3] This coordinated delivery of copper is essential for the proper formation and function of the catalytic core of Cytochrome c oxidase.

Below is a diagram illustrating the copper transfer pathway involving COX11 for the assembly of Cytochrome c oxidase.





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